molecular formula C12H12N4O2S B5635703 4-(2-methyl-2-propen-1-yl)-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

4-(2-methyl-2-propen-1-yl)-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5635703
M. Wt: 276.32 g/mol
InChI Key: CZNDCWPMEWXZST-UHFFFAOYSA-N
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Description

4-(2-Methyl-2-propen-1-yl)-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their diverse applications in medicine, agriculture, and material science. These compounds have attracted scientific interest due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of related triazole derivatives often involves multi-step reactions, including nucleophilic substitution and condensation processes. Abdel-Wahab et al. (2023) describe the synthesis of a similar triazole derivative, confirming its structure via X-ray single crystal diffraction and spectral analyses (Abdel-Wahab et al., 2023).

Molecular Structure Analysis

Triazole derivatives exhibit complex molecular structures, often characterized by intermolecular interactions in the crystalline solid state. Panini et al. (2014) analyzed the molecular interactions in a similar compound, emphasizing the significance of intermolecular hydrogen bonds in stabilizing the crystalline structure (Panini et al., 2014).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including intramolecular interactions and tautomerism. Aouad et al. (2018) reported on the thiol⇔thione tautomerism in a 1,2,4-triazole derivative, highlighting its physicochemical characteristics and structural analysis (Aouad et al., 2018).

Physical Properties Analysis

The physical properties of triazole derivatives, such as crystalline structure and thermal stability, are crucial for their application. X-ray diffraction and spectroscopic techniques are commonly used for their characterization. For example, Saraç (2022) synthesized and characterized a triazole derivative using quantum chemical calculations and spectral techniques, providing insights into its molecular geometry and vibrational frequencies (Saraç, 2022).

Chemical Properties Analysis

Triazole derivatives exhibit a range of chemical properties, including reactivity with various organic and inorganic reagents. Their chemical behavior is often explored through theoretical calculations and experimental observations. For instance, Kariuki et al. (2021) synthesized and characterized isomeric triazole compounds, analyzing their structural and chemical properties (Kariuki et al., 2021).

properties

IUPAC Name

4-(2-methylprop-2-enyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c1-8(2)7-15-11(13-14-12(15)19)9-4-3-5-10(6-9)16(17)18/h3-6H,1,7H2,2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNDCWPMEWXZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=NNC1=S)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780500
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(2-methylprop-2-enyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole-5-thione

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